
Prezatide copper acetate
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Overview
Description
Prezatide copper acetate is a complex compound consisting of a tripeptide, which includes glycine, histidine, and lysine, combined with copper ions. This compound is primarily used in cosmetic products for skin and hair due to its beneficial properties, such as aiding wound healing and improving skin elasticity, density, and firmness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prezatide copper acetate is synthesized by combining the tripeptide (glycine, histidine, and lysine) with copper ions. The reaction typically involves the formation of a complex between the tripeptide and copper ions under controlled conditions. The process may include steps such as:
- Dissolving the tripeptide in a suitable solvent.
- Adding a copper salt, such as copper acetate, to the solution.
- Allowing the reaction to proceed under controlled temperature and pH conditions to form the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This may include:
- Using large-scale reactors to mix the tripeptide and copper salt solutions.
- Employing purification techniques such as filtration and crystallization to isolate the complex.
- Conducting quality control tests to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Prezatide copper acetate undergoes various chemical reactions, including:
Oxidation: The copper ions in the complex can participate in redox reactions, where they alternate between different oxidation states.
Reduction: The compound can undergo reduction reactions, where the copper ions gain electrons.
Substitution: The tripeptide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid can be used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized copper species, while reduction reactions may yield reduced copper complexes .
Scientific Research Applications
Wound Healing
Prezatide copper acetate has been extensively studied for its role in wound healing. It promotes angiogenesis, which is the formation of new blood vessels essential for delivering nutrients and oxygen to healing tissues. This process is facilitated through the activation of growth factors such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β) .
Mechanism of Action in Wound Healing:
- Enhances collagen synthesis and deposition.
- Increases the expression of matrix metalloproteinases, which are crucial for tissue remodeling.
- Exhibits antioxidant properties by supplying copper, which is vital for superoxide dismutase activity .
Skin Care Products
This compound is widely used in cosmetic formulations aimed at improving skin health. It is known to:
- Increase skin elasticity and firmness.
- Reduce fine lines and wrinkles.
- Provide anti-inflammatory benefits, making it suitable for sensitive skin .
Common Cosmetic Applications:
- Essence lotions
- Creams
- Facial masks
- Sunscreens
Chronic Obstructive Pulmonary Disease (COPD)
Research indicates potential applications of this compound in treating chronic obstructive pulmonary disease. The compound's anti-inflammatory properties may help mitigate inflammation in the lungs, although further studies are needed to establish efficacy .
Cancer Treatment
There is ongoing investigation into the use of this compound for treating metastatic colon cancer. The compound's ability to modulate tissue repair and inflammation may provide therapeutic benefits in oncology settings .
Clinical Observations
Several studies have documented the effects of topical applications of this compound on chronic wounds, demonstrating improved healing rates compared to standard treatments. For instance, a network meta-analysis indicated a significant increase in complete ulcer healing with treatments containing copper peptides compared to control groups .
Comparative Effectiveness
A comparative study assessing various wound dressings highlighted that those containing copper peptides like prezatide showed superior healing outcomes, particularly in venous leg ulcers .
Safety and Side Effects
While generally well-tolerated, topical applications of this compound can cause mild side effects such as skin irritation or redness at the application site. Severe allergic reactions are rare but may occur . Systemic administration could lead to gastrointestinal disturbances or symptoms related to copper toxicity, necessitating careful monitoring in patients with conditions affecting copper metabolism .
Mechanism of Action
The mechanism of action of Prezatide copper acetate involves several key components:
Copper Ion Activity: Copper ions act as cofactors for enzymes such as cytochrome c oxidase and superoxide dismutase, which are essential for cellular energy production and antioxidant defense.
Collagen and Elastin Synthesis: Copper ions facilitate the cross-linking of collagen and elastin fibers, enhancing skin structure and elasticity.
Peptide Interaction: The tripeptide enhances the delivery and efficacy of copper ions, promoting wound healing and modulating inflammatory responses.
Antioxidant Properties: Copper ions help mitigate oxidative stress by promoting the activity of superoxide dismutase, protecting skin cells from premature aging.
Comparison with Similar Compounds
Prezatide copper acetate is unique due to its specific combination of a tripeptide and copper ions. Similar compounds include:
Copper tripeptide-1: Another copper-peptide complex used in cosmetic products for its skin-rejuvenating properties.
GHK-Cu: A copper complex with the tripeptide glycyl-L-histidyl-L-lysine, known for its wound-healing and anti-aging effects.
Copper peptides: A broader category of compounds that combine copper ions with various peptides to enhance skin health and promote healing
This compound stands out due to its specific tripeptide composition and the unique benefits it offers in both cosmetic and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Prezatide copper acetate (GHK-Cu) in laboratory settings?
this compound is synthesized via coordination chemistry, where the tripeptide (Gly-His-Lys) binds to copper(II) ions under controlled pH (typically 6.0–7.4) to avoid precipitation of copper hydroxides . Characterization involves:
- UV-Vis spectroscopy to confirm copper-peptide coordination (absorption peaks at ~250 nm and ~600 nm).
- Mass spectrometry (MS) for molecular weight verification (463.98 g/mol) .
- X-ray crystallography or SEM/EDS to analyze structural morphology and elemental composition (e.g., Cu content) .
Q. How does this compound interact with cellular systems in antioxidant studies?
Methodological approaches include:
- ROS scavenging assays (e.g., DCFH-DA probes) to quantify reduction in reactive oxygen species (ROS) in cell lines like fibroblasts.
- Gene expression profiling (qPCR or RNA-seq) to assess upregulation of antioxidant genes (e.g., SOD1, CAT) .
- Comparative studies using copper-free analogs to isolate the role of copper in bioactivity .
Q. What are the validated analytical techniques for quantifying this compound in biological matrices?
- HPLC-UV/Vis with C18 columns and mobile phases containing trifluoroacetic acid (TFA) for separation.
- ICP-MS for precise copper quantification .
- Fluorescence microscopy for tracking CY5-labeled derivatives in cellular uptake studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity outcomes of this compound across different experimental models?
Discrepancies may arise from:
- Variability in copper bioavailability due to differences in cell culture media (e.g., serum-free vs. serum-containing) .
- pH-dependent stability of the copper-peptide complex. Solution : Standardize protocols using buffer systems (e.g., PBS at pH 7.4) and include internal controls (e.g., EDTA to chelate free copper) .
Q. What advanced imaging methodologies enable real-time tracking of this compound in tissue regeneration studies?
- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) combined with Ar-gas cluster ion beams (GCIB) for high-resolution spatial mapping .
- Two-photon microscopy for deep-tissue imaging of fluorescently tagged derivatives (e.g., CY5-labeled GHK-Cu) .
Q. How can experimental designs optimize the stability of this compound in long-term wound healing assays?
- Encapsulation strategies : Use liposomes or hydrogels to protect against copper ion leaching.
- Kinetic studies : Monitor degradation rates via LC-MS under simulated physiological conditions (37°C, pH 7.4) .
Q. Methodological Challenges and Solutions
Q. What are the critical factors in designing comparative studies between this compound and other copper-based therapeutics?
- PICOT framework :
- Population : Fibroblasts or keratinocytes.
- Intervention : GHK-Cu at 0.01–0.1% concentration.
- Comparison : Copper sulfate or copper-histidine complexes.
- Outcome : ROS reduction, collagen synthesis.
- Time : 24–72 hours .
- Statistical rigor : Use ANOVA with post-hoc tests to account for multiple comparisons .
Q. How do researchers address batch-to-batch variability in this compound synthesis?
- Quality control metrics :
Properties
CAS No. |
130120-57-9 |
---|---|
Molecular Formula |
C32H52CuN12O12-2 |
Molecular Weight |
860.4 g/mol |
IUPAC Name |
copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);2*1H3,(H,3,4);/q;-1;;;+2/p-3 |
InChI Key |
NWQZKMPKFLEAAZ-UHFFFAOYSA-K |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu+2] |
Isomeric SMILES |
[H+].[H+].CC(=O)[O-].CC(=O)[O-].C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Canonical SMILES |
[H+].CC(=O)O.CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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